molecular formula C12H7N3 B13998710 4-Quinolinemalononitrile CAS No. 10147-03-2

4-Quinolinemalononitrile

Cat. No.: B13998710
CAS No.: 10147-03-2
M. Wt: 193.20 g/mol
InChI Key: ZABPVUGLNITOEY-UHFFFAOYSA-N
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Description

4-Quinolinemalononitrile is a heterocyclic compound with the molecular formula C12H7N3. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinemalononitrile typically involves the reaction of quinoline derivatives with malononitrile. One common method includes the use of activated alkynes in the presence of a catalyst such as PPh3. The reaction proceeds through a series of steps, including hydroamination and intramolecular Friedel–Crafts reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinemalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into hydrogenated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

Mechanism of Action

The exact mechanism of action of 4-Quinolinemalononitrile varies depending on its application. In biological systems, it often interacts with cellular components through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Quinolinemalononitrile is unique due to its dual nitrile groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and materials science .

Properties

CAS No.

10147-03-2

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

2-quinolin-4-ylpropanedinitrile

InChI

InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H

InChI Key

ZABPVUGLNITOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N

Origin of Product

United States

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